molecular formula C12H10ClN3 B3040799 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline CAS No. 24158-31-4

4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline

Cat. No.: B3040799
CAS No.: 24158-31-4
M. Wt: 231.68 g/mol
InChI Key: CLRNUDVGJVDYTG-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline (CAS 24158-31-4) is a versatile chemical intermediate belonging to the 1H-pyrazolo[3,4-b]quinoline family, a tricyclic azaheterocyclic system known for its significant photophysical and biological properties . This compound serves as a crucial synthetic building block for the development of novel substances across various research fields. The core pyrazolo[3,4-b]quinoline scaffold is of high interest in medicinal chemistry and materials science. Researchers utilize this scaffold to create compounds with intense fluorescence, making them suitable for application as potential fluorescent sensors and emissive materials in organic electronics . Furthermore, this class of compounds demonstrates a range of important biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the chloro group at the 4-position offers a reactive site for further functionalization, often through metal-catalyzed cross-coupling or nucleophilic substitution reactions, allowing for the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local and federal regulations regarding the handling, storage, and disposal of this chemical.

Properties

IUPAC Name

4-chloro-1,3-dimethylpyrazolo[3,4-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-7-10-11(13)8-5-3-4-6-9(8)14-12(10)16(2)15-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRNUDVGJVDYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-chloro-1,3-dimethyl-1H-pyrazole with a quinoline derivative, followed by cyclization in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as tetrahydrofuran at elevated temperatures to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity . Quality control measures are implemented to ensure the consistency and safety of the final product.

Scientific Research Applications

Antiviral Applications

The compound has been identified as an effective antiviral agent. Research indicates that derivatives of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline exhibit strong antiviral properties, particularly in inducing interferon production in mammals. For instance, a patent details the synthesis of various substituted pyrazolo[3,4-b]quinolines, emphasizing their utility as antiviral agents against viral infections in mammals . The mechanism involves the stimulation of the immune response, which enhances the host's ability to combat viral pathogens.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. One notable study evaluated several derivatives against various cancer cell lines, including colon and prostate cancer. The results showed that this compound derivatives exhibited selective cytotoxicity towards cancer cells while sparing non-cancerous cells. Specifically, one derivative demonstrated an IC50 value as low as 0.6 μM against colon cancer cells (HCT-116), indicating potent anticancer activity .

Table 1: Anticancer Activity of Derivatives

Compound NameCancer TypeIC50 (μM)Selectivity Ratio
IND-2Colon (HCT-116)0.6High
IND-2Prostate (PC-3)0.8 - 1.2Moderate
IND-2Breast (MCF-7)>10Low

Fluorescent Sensors

The photophysical properties of this compound make it suitable for use in fluorescent sensors. Research has shown that this compound exhibits significant fluorescence both in solution and solid states, which can be harnessed for detecting various cations and other analytes . The ability to act as a fluorescent probe opens avenues for its application in analytical chemistry and environmental monitoring.

Organic Light Emitting Diodes (OLEDs)

The compound has also been explored for its potential as an emissive material in OLEDs. Its favorable emission properties allow it to be integrated into electronic devices that require efficient light emission . This application is particularly relevant in the development of next-generation display technologies.

Drug Delivery Systems

In addition to its therapeutic applications, this compound is being investigated for its role in drug delivery systems. Its chemical properties facilitate modifications that enhance the delivery efficiency of therapeutic agents, making it a valuable component in the design of advanced drug formulations .

Mechanism of Action

The mechanism of action of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects

Compound Substituents Key Structural Features
Target Compound 4-Cl, 1-Me, 3-Me Electron-withdrawing Cl enhances reactivity
1,7-Dimethyl (98) 1-Me, 7-Me Methyl groups alter steric hindrance
3-Chloro-2-p-tolyl (I) 3-Cl, 2-p-tolyl Chloro at position 3 modifies binding
6-Methoxy-3,8-dimethyl-4-piperazinyl (0CV) 6-OMe, 3-Me, 8-Me, 4-piperazinyl Polar piperazinyl enhances solubility

Impact on Properties :

  • The 4-chloro group in the target compound increases electrophilicity, favoring nucleophilic substitutions (e.g., amine functionalization in ) .
  • Methoxy or piperazinyl groups in analogs (e.g., 0CV) improve water solubility but reduce membrane permeability .

Target Compound Activities

  • Hypolipemic Activity : Reduces cholesterol in rats at 100–400 mg/kg doses via carboxymethyl cellulose suspensions .
  • Interferon Induction: Derivatives with 4-aminopropylamino chains induce interferon production in mice (≥200 mg/kg), protecting against viral infections .

Analog Activities

Compound Activity Efficacy (vs. Target)
4,9-Dihydro-3-methyl-4-oxo Antiviral (EMC virus) 96% survival (superior to target)
2-(Trifluoromethyl)-N-piperazinyl Antibacterial (Gram±) MIC 3.9–7.8 µg/mL (weaker than ciprofloxacin)
TSPO Ligands (10, 11) Anxiolytic/neuroprotective High TSPO affinity (comparable)

Key Insights :

  • The target’s chloro and dimethyl groups are critical for hypolipemic effects, whereas dihydro or oxo groups enhance antiviral activity .
  • Antibacterial activity is rare in pyrazoloquinolines and requires trifluoromethyl or acetamide substituents .

Physical Properties

  • Target Compound: Limited data; analogs like 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide (CAS 175201-98-6) have mp 275°C and bp 412.4°C .
  • Fluorescence: Pyrazoloquinolines (e.g., PQ1) exhibit exciplex formation with DMA, but chloro substituents may quench fluorescence compared to quinoxaline derivatives .

Biological Activity

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline (CAS No. 24158-31-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of precursors such as 4-chloro-1,3-dimethyl-1H-pyrazole with quinoline derivatives. Common methods include:

  • Condensation Reactions : Utilizing specific catalysts to promote cyclization.
  • Nucleophilic Substitution : The chlorine atom can be replaced with other functional groups using reagents like sodium methoxide.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activity.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]quinoline class exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. A notable study reported on the synthesis and biological evaluation of related compounds that demonstrated potent cytotoxicity against various cancer cell lines .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains and fungi. The compound's mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity as well. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in treating inflammatory diseases .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It can inhibit kinases and phosphatases involved in signaling pathways that regulate cell growth and apoptosis.
  • Receptor Binding : The compound may bind to receptors influencing various physiological responses.

Study on Anticancer Activity

A significant study explored the anticancer potential of various pyrazoloquinoline derivatives, including this compound. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with mechanisms linked to apoptosis induction and cell cycle arrest .

Antimicrobial Evaluation

In another study focused on antimicrobial activity, this compound exhibited notable efficacy against resistant strains of bacteria. The researchers noted a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Comparative Analysis

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
1H-Pyrazolo[3,4-b]quinoline DerivativesVariableHighLow
2-Aminoquinoline DerivativesHighLowModerate

Q & A

What are the most reliable synthetic routes for 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline?

Level: Basic
Methodological Answer:
The compound is typically synthesized via cyclization of 4-arylidenepyrazolin-5-ones (e.g., 4-(4′-methoxybenzal)-3-methyl-1-phenylpyrazolin-5-one) under acidic or thermal conditions . For example, cyclization in polyphosphoric acid (PPA) at 120–140°C yields pyrazoloquinoline derivatives with chloro-substituents introduced via precursor modification. Alternative routes involve reacting 2-chloro-3-cyanoquinolines with hydrazine hydrate in ethanol under reflux, followed by HCl-mediated cyclization . Yields range from 29–32%, depending on substituent steric effects and reaction optimization.

How can structural confirmation of 4-chloro-1,3-dimethyl derivatives be achieved?

Level: Basic
Methodological Answer:
Structural integrity is confirmed using:

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm for 1- and 3-CH3), and coupling constants (e.g., J = 8.7 Hz for para-substituted aryl groups) .
  • X-ray crystallography : Resolves regiochemistry, as seen in pyrazoloquinoline derivatives where planar quinoline systems (r.m.s. deviation <0.02 Å) confirm fused-ring geometry .
  • Elemental analysis : Validates purity (e.g., C% within 0.1–0.3% of calculated values) .

How to address low yields in cyclization reactions for pyrazoloquinoline synthesis?

Level: Advanced
Methodological Answer:
Low yields (e.g., 29–32% in ) arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Precursor optimization : Electron-withdrawing groups (e.g., 4′-methoxy) enhance cyclization efficiency by stabilizing intermediates .
  • Catalyst screening : Lewis acids (e.g., ZnCl2) improve regioselectivity in hydrazone formation .
  • Temperature control : Gradual heating (e.g., 50°C → 140°C) minimizes decomposition .

What factors influence regioselectivity in pyrazolo[3,4-b]quinoline formation?

Level: Advanced
Methodological Answer:
Regioselectivity is governed by:

  • Substituent effects : Bulky groups (e.g., 4′-methylphenyl) favor Z-hydrazone intermediates, directing cyclization to the 3,4-b position .
  • Reaction medium : Polar aprotic solvents (e.g., DMF) stabilize transition states for chloride displacement, as shown in 6-chloro derivatives .
  • Electronic tuning : Electron-deficient arylidenes accelerate cyclization via charge stabilization .

How to resolve contradictions in spectral data for chloro-substituted derivatives?

Level: Advanced
Methodological Answer:
Contradictions (e.g., δ shifts in 1H NMR) arise from solvent polarity or crystallographic packing. Resolution methods:

  • 2D NMR (COSY, NOESY) : Assigns overlapping aromatic signals (e.g., δ 7.64 ppm for 7-H in ).
  • Computational modeling : DFT calculations predict chemical shifts within ±0.1 ppm of experimental data .
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., 6-fluoro-3-methyl derivatives ).

What strategies mitigate unexpected by-products in metal-complexation attempts?

Level: Advanced
Methodological Answer:
Unexpected products (e.g., hydrazine derivatives instead of Ru complexes ) result from ligand instability or redox reactions. Solutions:

  • Condition screening : Avoid acidic media (prevents ligand protonation) and use inert atmospheres.
  • Alternative ligands : Introduce chelating groups (e.g., pyridyl) to stabilize metal centers.
  • Real-time monitoring : LC-MS tracks intermediate formation to abort non-productive pathways.

How to design derivatives for enhanced biological activity?

Level: Advanced
Methodological Answer:
Bioactivity optimization leverages:

  • Substituent variation : 6-Phenoxy or 4-aryl groups improve fluorescence (λem = 444–446 nm) for imaging applications .
  • Structure-activity relationships (SAR) : Chloro-substitution at position 4 enhances antimalarial activity, while 3-methyl improves metabolic stability .
  • Metal coordination : Unsuccessful Ru complexes suggest exploring Cu(II) or Pt(II) for alternative pharmacophores.

What analytical workflows validate synthetic intermediates with conflicting literature data?

Level: Advanced
Methodological Answer:
For intermediates (e.g., hydrazones or pyrazolin-5-ones):

  • HRMS-ESI : Confirms molecular ions (e.g., m/z 184.1973 for C10H8N4 ).
  • DSC/TGA : Detects decomposition events (e.g., melting points 158–206°C ).
  • Cross-validation : Compare retention times (HPLC) and IR spectra with authenticated samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline
Reactant of Route 2
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline

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